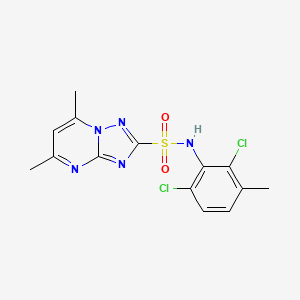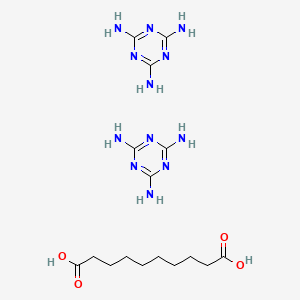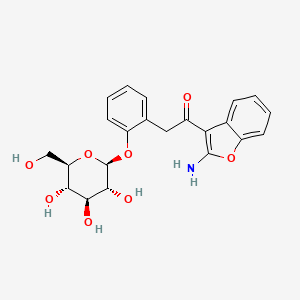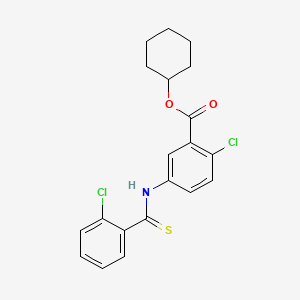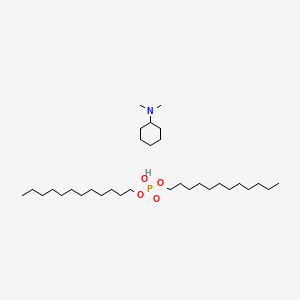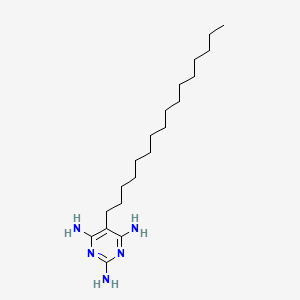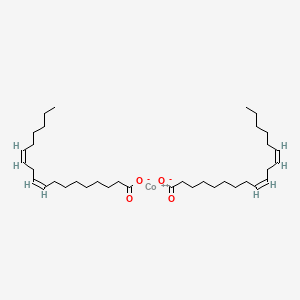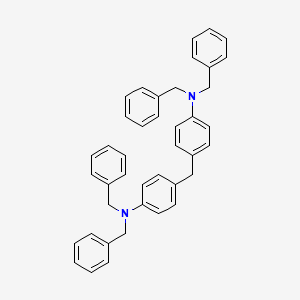
N,N'-(Methylenedi-4,1-phenylene)bis(dibenzylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine): is an organic compound with the molecular formula C41H38N2. It is a derivative of dibenzylamine and is characterized by the presence of a methylene bridge connecting two phenylene groups, each substituted with a dibenzylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) typically involves the reaction of benzylamine derivatives with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a methylene bridge, linking the phenylene groups. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like toluene or ethanol can be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are frequently employed.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: The compound finds applications in the production of advanced materials, including polymers and resins. It is also used in the formulation of specialty chemicals and additives .
Wirkmechanismus
The mechanism by which N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) exerts its effects involves its interaction with various molecular targets. The methylene bridge and dibenzylamine moieties allow it to form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo electrophilic substitution reactions enables it to modify biological macromolecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
- N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)
Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(dibenzylamine) is unique due to its specific structural features, including the methylene bridge and dibenzylamine moieties.
Eigenschaften
CAS-Nummer |
69595-64-8 |
|---|---|
Molekularformel |
C41H38N2 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-[[4-(dibenzylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C41H38N2/c1-5-13-36(14-6-1)30-42(31-37-15-7-2-8-16-37)40-25-21-34(22-26-40)29-35-23-27-41(28-24-35)43(32-38-17-9-3-10-18-38)33-39-19-11-4-12-20-39/h1-28H,29-33H2 |
InChI-Schlüssel |
KXHTVRFSFOPBFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



